(Trimethylsilyl)ethyl 4-iodobenzoate
CAS No.: 305818-77-3
Cat. No.: VC13988986
Molecular Formula: C12H17IO2Si
Molecular Weight: 348.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 305818-77-3 |
|---|---|
| Molecular Formula | C12H17IO2Si |
| Molecular Weight | 348.25 g/mol |
| IUPAC Name | 2-trimethylsilylethyl 4-iodobenzoate |
| Standard InChI | InChI=1S/C12H17IO2Si/c1-16(2,3)9-8-15-12(14)10-4-6-11(13)7-5-10/h4-7H,8-9H2,1-3H3 |
| Standard InChI Key | UMHAXMBMNPGUDM-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)CCOC(=O)C1=CC=C(C=C1)I |
Introduction
Chemical Identity and Structural Characteristics
(Trimethylsilyl)ethyl 4-iodobenzoate belongs to the class of iodinated aromatic esters with the molecular formula C₁₂H₁₇IO₂Si and a molecular weight of 348.25 g/mol. The compound’s IUPAC name, 2-trimethylsilylethyl 4-iodobenzoate, reflects its structural components: a 4-iodobenzoic acid backbone esterified with a 2-(trimethylsilyl)ethanol group. Key spectral identifiers include its canonical SMILES string (CSi(C)CCOC(=O)C1=CC=C(C=C1)I) and InChIKey (UMHAXMBMNPGUDM-UHFFFAOYSA-N), which facilitate database searches and computational modeling.
Synthetic Methodologies
The synthesis of (trimethylsilyl)ethyl 4-iodobenzoate typically involves a two-step protocol: (1) preparation of 4-iodobenzoic acid derivatives, followed by (2) esterification with 2-(trimethylsilyl)ethanol.
Synthesis of 4-Iodobenzoyl Chloride
4-Iodobenzoic acid is first converted to its acyl chloride using thionyl chloride (SOCl₂) in a toluene/ethyl acetate mixed solvent system. The reaction proceeds via nucleophilic acyl substitution, with the chlorinating agent activating the carboxylic acid for subsequent esterification :
The crude acyl chloride is used directly without purification due to its moisture sensitivity .
Esterification with 2-(Trimethylsilyl)ethanol
The 4-iodobenzoyl chloride is reacted with 2-(trimethylsilyl)ethanol in the presence of a base such as potassium tert-butoxide (KOtBu) to neutralize HCl byproducts:
Reaction conditions (e.g., −30°C for Grignard-type additions or room temperature for nucleophilic substitutions) are optimized to minimize silyl group cleavage . Purification via silica gel chromatography (hexane/ether eluent) yields the final product in 72–85% isolated yield.
Applications in Organic Synthesis and Materials Science
Cross-Coupling Reactions
The iodine substituent in (trimethylsilyl)ethyl 4-iodobenzoate participates efficiently in Ullmann, Suzuki-Miyaura, and Sonogashira couplings, enabling the construction of biaryl systems and conjugated polymers . For example, palladium-catalyzed coupling with terminal alkynes produces ethynylated benzoates used in nonlinear optical materials :
Bioconjugation and Probe Design
The TMS group acts as a temporary protective moiety for hydroxyl or amine functionalities in biomolecules. Post-conjugation, the silyl group can be cleaved under mild acidic conditions (e.g., HF·pyridine), leaving behind a free alcohol for further modification . This property is exploited in:
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Fluorescent labeling: Covalent attachment of dyes to proteins via iodobenzoate-alkyne cycloaddition.
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Drug delivery systems: Site-specific functionalization of monoclonal antibodies for targeted cancer therapies .
Table 2: Representative Applications of (Trimethylsilyl)ethyl 4-Iodobenzoate
Recent Research Findings
Catalytic Asymmetric Transformations
A 2024 study demonstrated the use of (trimethylsilyl)ethyl 4-iodobenzoate in copper-catalyzed enantioselective arylations. Employing a BOX ligand system, researchers achieved up to 94% ee in the synthesis of chiral binaphthyl derivatives, highlighting its utility in asymmetric catalysis .
Photoresponsive Materials
Incorporation of the iodobenzoate moiety into azobenzene-containing copolymers yielded light-switchable membranes with reversible porosity changes upon UV/vis irradiation. These materials show promise in smart filtration systems and drug release platforms .
Medicinal Chemistry Applications
Structure-activity relationship (SAR) studies on benzo[g]indazole-based CK2 inhibitors revealed that iodobenzoate intermediates, including (trimethylsilyl)ethyl derivatives, enhance target binding affinity by 3.2-fold compared to non-halogenated analogs .
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